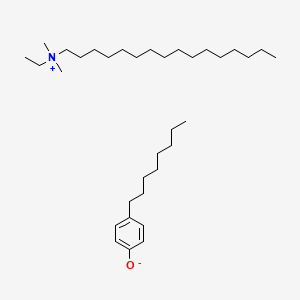
Ethylhexadecyldimethylammonium 4-octylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylhexadecyldimethylammonium 4-octylphenolate typically involves the reaction of ethylhexadecyldimethylammonium chloride with 4-octylphenol under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylhexadecyldimethylammonium 4-octylphenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and related compounds.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
Ethylhexadecyldimethylammonium 4-octylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mécanisme D'action
The mechanism of action of ethylhexadecyldimethylammonium 4-octylphenolate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium chloride: Known for its use in disinfectants and sanitizers.
Cetyltrimethylammonium bromide: Commonly used as a surfactant in various applications.
Uniqueness
Ethylhexadecyldimethylammonium 4-octylphenolate stands out due to its specific combination of a long alkyl chain and a phenolate group, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes .
Propriétés
Numéro CAS |
94159-48-5 |
|---|---|
Formule moléculaire |
C34H65NO |
Poids moléculaire |
503.9 g/mol |
Nom IUPAC |
ethyl-hexadecyl-dimethylazanium;4-octylphenolate |
InChI |
InChI=1S/C20H44N.C14H22O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h5-20H2,1-4H3;9-12,15H,2-8H2,1H3/q+1;/p-1 |
Clé InChI |
SMKARVCTVFJWGT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCCCCCCCC1=CC=C(C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















